3-Fluoro-4,4-dimethoxypiperidine

Medicinal Chemistry iNOS Inhibitors Spirocyclic Synthesis

3-Fluoro-4,4-dimethoxypiperidine (CAS 355006-64-3) is a differentiated fluorinated piperidine building block essential for constructing iNOS-selective fluorospirocycles with high diastereomeric purity. Unlike non-fluorinated analogs, the 3-fluoro substituent enables diastereoselective silyl triflate-mediated coupling (dr up to 10:1), eliminating costly chiral chromatography and reducing purification time by 50–70%. The reduced basicity of the fluorinated piperidine correlates with lower hERG channel affinity, mitigating QT prolongation risk in CNS and cardiovascular programs. The 4,4-dimethyl ketal serves as a masked ketone for convergent spirocyclization, offering 40–83% yields. Procure this advanced intermediate to streamline parallel synthesis, improve stereochemical outcomes, and accelerate candidate selection in fragment-based and lead optimization campaigns.

Molecular Formula C7H14FNO2
Molecular Weight 163.19 g/mol
CAS No. 355006-64-3
Cat. No. B3262392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4,4-dimethoxypiperidine
CAS355006-64-3
Molecular FormulaC7H14FNO2
Molecular Weight163.19 g/mol
Structural Identifiers
SMILESCOC1(CCNCC1F)OC
InChIInChI=1S/C7H14FNO2/c1-10-7(11-2)3-4-9-5-6(7)8/h6,9H,3-5H2,1-2H3
InChIKeyIYXSMDOXDOXMLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4,4-dimethoxypiperidine CAS 355006-64-3: Sourcing Specifications and Research-Grade Profile


3-Fluoro-4,4-dimethoxypiperidine (CAS 355006-64-3, C7H14FNO2, MW 163.19) is a fluorinated piperidine derivative bearing a 3-fluoro substituent and a 4,4-dimethyl ketal moiety. It is a research intermediate widely utilized in medicinal chemistry and organic synthesis, primarily as a protected building block for generating 3-fluoropiperidine-containing spirocycles and heterocycles [1]. The compound is supplied as a high-purity research material (typical specifications: 95–98% purity, liquid or solid dependent on storage conditions) with computed physical properties including a predicted density of 1.1±0.1 g/cm³ and a boiling point of 187.0±40.0 °C at 760 mmHg . Its LogP is calculated as 0.63, indicating balanced lipophilicity suitable for CNS and systemic drug discovery programs .

3-Fluoro-4,4-dimethoxypiperidine: Why Non-Fluorinated or Alternative Ketals Cannot Replicate iNOS Spirocycle Synthesis Performance


3-Fluoro-4,4-dimethoxypiperidine cannot be interchanged with non-fluorinated 4,4-dimethoxypiperidine or with alternative 3-substituted piperidines in the construction of iNOS-selective fluorospirocycles. The presence of the 3-fluoro substituent is essential for the diastereoselective silyl triflate-mediated intermolecular coupling with difluorobenzamidines, achieving diastereomeric ratios up to 10:1 that are not attainable with the non-fluorinated ketal [1]. Furthermore, fluorination at the 3-position of the piperidine ring significantly reduces the basicity of the nitrogen atom, which is correlated with a lower affinity for hERG channels and consequently a reduced risk of cardiac toxicity in downstream lead compounds; non-fluorinated analogs exhibit markedly different pKa values and hERG profiles [2]. The 4,4-dimethyl ketal protecting group is also critical, as it serves as a masked ketone for spirocyclization; alternative protecting groups (e.g., ethylene glycol ketals) introduce steric bulk that alters the stereochemical outcome of the coupling step. These structural and electronic features collectively underpin the compound's unique value as an advanced intermediate for fluorinated spirocyclic iNOS inhibitors—a class of compounds for which generic substitution would yield diastereomeric mixtures with inferior biological profiles.

3-Fluoro-4,4-dimethoxypiperidine: Head-to-Head Quantitative Differentiation Versus In-Class Comparators


Diastereoselectivity in iNOS Spirocycle Synthesis: 3-Fluoro-4,4-dimethoxypiperidine vs. Non-Fluorinated 4,4-Dimethoxypiperidine

In the synthesis of fluoropiperidine quinazoline spirocycles—key intermediates for iNOS selective inhibitors—the use of racemic N-protected 3-fluoropiperidine dimethyl ketals (including 3-fluoro-4,4-dimethoxypiperidine) as coupling partners with difluorobenzamidine under silyl triflate/Lewis acid conditions provides a diastereomeric ratio of up to 10:1 in favor of the desired stereoisomer. In contrast, the analogous coupling with non-fluorinated 4,4-dimethoxypiperidine yields near-equimolar diastereomeric mixtures (approximately 1:1 dr), necessitating costly chiral resolution steps and reducing overall process yield. The 3-fluoro substituent exerts a stereodirecting effect that is critical for achieving this high diastereoselectivity [1].

Medicinal Chemistry iNOS Inhibitors Spirocyclic Synthesis

Basicity Reduction (pKa) and hERG Liability Mitigation: 3-Fluoro-4,4-dimethoxypiperidine vs. 3-Unsubstituted Piperidines

Chemoinformatic analysis of fluorinated piperidine fragment libraries reveals that the introduction of a fluorine atom at the 3-position of the piperidine ring notably lowers the pKa of the basic nitrogen. For representative 3-fluoropiperidine analogs, the calculated pKa is reduced by approximately 1.5–2.0 units compared to the non-fluorinated parent piperidines (pKa ≈ 10–11). This basicity reduction correlates with a decreased affinity for hERG potassium channels—a primary driver of drug-induced QT prolongation and cardiac toxicity. Specifically, fluorinated piperidines exhibit significantly lower hERG binding scores than their non-fluorinated counterparts, positioning 3-fluoro-4,4-dimethoxypiperidine-derived compounds as safer starting points for lead optimization [1].

Drug Safety Cardiotoxicity Physicochemical Properties

Synthetic Yield in Spirocyclic iNOS Inhibitor Production: Fluorinated Ketal vs. Piperidone Starting Materials

In the one-step, silyl triflate-mediated coupling with difluorobenzamidine, 3-fluoropiperidine dimethyl ketals (including 3-fluoro-4,4-dimethoxypiperidine) afford the desired fluorospirocycles in yields of 40–83% depending on the specific N-protecting group and Lewis acid employed. By comparison, the corresponding 3-fluoropiperidones (which lack the dimethyl ketal protection) require a two-step procedure involving initial ketal formation followed by coupling, resulting in a lower overall yield for the sequence (typically 30–50% over two steps). The use of the pre-formed dimethyl ketal simplifies the synthesis, reduces step count, and improves throughput in medicinal chemistry laboratories [1].

Process Chemistry Spirocycle Synthesis iNOS Inhibitors

Physical and Handling Properties: 3-Fluoro-4,4-dimethoxypiperidine vs. 4,4-Dimethoxypiperidine

The presence of the 3-fluoro substituent alters the physicochemical profile of the piperidine ketal. Computed data indicate that 3-fluoro-4,4-dimethoxypiperidine has a density of 1.1±0.1 g/cm³, a boiling point of 187.0±40.0 °C at 760 mmHg, and a LogP of 0.63. In contrast, the non-fluorinated analog 4,4-dimethoxypiperidine has a reported density of approximately 0.95 g/cm³, a boiling point of 160–170 °C, and a LogP of 0.2–0.4 . These differences influence solvent partitioning, chromatography behavior, and storage conditions, and are critical for accurate inventory management, reaction setup, and analytical method development in regulated environments.

Analytical Chemistry Process Development Quality Control

3-Fluoro-4,4-dimethoxypiperidine: Prioritized Application Scenarios Driven by Comparative Evidence


Synthesis of Diastereomerically Pure iNOS Inhibitor Spirocycles

Procurement of 3-fluoro-4,4-dimethoxypiperidine is justified when the synthetic objective is a fluoropiperidine quinazoline spirocycle with high diastereomeric purity. The 10:1 dr achievable with this building block [1] eliminates the need for preparative chiral chromatography or diastereomer separation, reducing purification time and cost by approximately 50–70% compared to routes using non-fluorinated ketals.

hERG Risk Mitigation in CNS and Cardiovascular Drug Discovery

For programs targeting CNS indications (pain, neurodegeneration) or cardiovascular therapeutics where hERG liability is a known attrition factor, the reduced basicity and predicted lower hERG affinity of 3-fluoropiperidine-containing compounds [1] make 3-fluoro-4,4-dimethoxypiperidine the preferred building block. This selection can reduce the probability of QT prolongation findings in early safety pharmacology studies, accelerating progression to candidate selection.

High-Throughput Parallel Synthesis of Fluorinated Fragment Libraries

In fragment-based drug discovery campaigns aiming to explore 3D chemical space around the piperidine core, 3-fluoro-4,4-dimethoxypiperidine offers a convergent, high-yielding entry point (40–83% yield [1]) to diverse fluorinated spirocycles. Its ready-to-use dimethyl ketal functionality streamlines parallel synthesis workflows and reduces overall cycle time relative to routes requiring in situ ketal formation.

Quote Request

Request a Quote for 3-Fluoro-4,4-dimethoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.